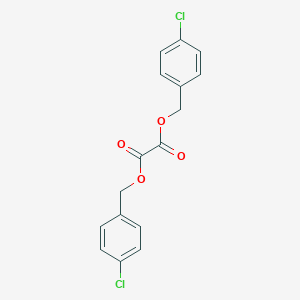

Bis(4-chlorobenzyl) oxalate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis[(4-chlorophenyl)methyl] oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O4/c17-13-5-1-11(2-6-13)9-21-15(19)16(20)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCTYYBLDCYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885100 | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-42-6 | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, 1,2-bis((4-chlorophenyl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethandisäurebis(4-chlorbenzyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Bis 4 Chlorobenzyl Oxalate

Established and Emerging Synthetic Routes for Diester Formation

The formation of bis(4-chlorobenzyl) oxalate (B1200264) can be achieved through several synthetic pathways, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability of the process.

Direct Esterification of Oxalic Acid Derivatives with 4-Chlorobenzyl Alcohol

Direct esterification represents a fundamental approach to the synthesis of bis(4-chlorobenzyl) oxalate. This method typically involves the reaction of oxalic acid or its derivatives, such as oxalyl chloride, with 4-chlorobenzyl alcohol.

The reaction of oxalic acid with 4-chlorobenzyl alcohol is an equilibrium process that usually requires a catalyst and the removal of water to drive the reaction towards the product. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed. However, due to the solid nature of oxalic acid and the potential for side reactions at elevated temperatures, this method can present challenges in achieving high yields.

A more reactive derivative of oxalic acid, oxalyl chloride, can be used for a more facile and often higher-yielding synthesis. The reaction between oxalyl chloride and 4-chlorobenzyl alcohol is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This reaction is generally exothermic and proceeds readily under mild conditions.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Oxalic Acid, 4-Chlorobenzyl Alcohol | Sulfuric Acid | Toluene (B28343) | 110 (reflux) | Moderate |

| Oxalyl Chloride, 4-Chlorobenzyl Alcohol | Pyridine | Dichloromethane | 0 - 25 | High |

Note: The data in this table is illustrative and based on general principles of esterification, as specific literature data for this exact reaction is limited.

Transesterification Reactions Employing Bis(4-chlorobenzyl) Oxalate Precursors

Transesterification, or ester interchange, is another viable method for the synthesis of bis(4-chlorobenzyl) oxalate. This process involves the reaction of a dialkyl oxalate, most commonly dimethyl oxalate or diethyl oxalate, with 4-chlorobenzyl alcohol in the presence of a catalyst. This equilibrium reaction is driven to completion by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation.

A range of catalysts can be employed for transesterification, including acids (e.g., sulfuric acid, p-toluenesulfonic acid), bases (e.g., sodium methoxide, potassium carbonate), and organometallic compounds (e.g., titanium alkoxides). The choice of catalyst can significantly influence the reaction rate and selectivity. Basic catalysts are often preferred for their high activity at lower temperatures.

| Oxalate Precursor | Alcohol | Catalyst | Temperature (°C) | Byproduct Removed |

| Dimethyl Oxalate | 4-Chlorobenzyl Alcohol | Sodium Methoxide | 120-140 | Methanol |

| Diethyl Oxalate | 4-Chlorobenzyl Alcohol | Titanium (IV) Isopropoxide | 150-180 | Ethanol (B145695) |

Note: This data is based on analogous transesterification reactions of dialkyl oxalates with substituted benzyl (B1604629) alcohols.

Catalytic Approaches in Oxalate Ester Synthesis and Their Efficiency

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of oxalate esters, including bis(4-chlorobenzyl) oxalate, various catalytic systems have been explored.

One of the most significant catalytic methods is the oxidative carbonylation of alcohols. In this process, an alcohol is reacted with carbon monoxide and an oxidizing agent in the presence of a catalyst, typically a palladium-based system. A patent describes a process for preparing oxalate esters from alcohols, including chlorobenzyl alcohol, by reacting them with carbon monoxide in the presence of a palladium, rhodium, platinum, or copper salt catalyst and an amine base orgsyn.org. While a specific example for bis(4-chlorobenzyl) oxalate is not provided, the general applicability of this method is highlighted.

Another catalytic approach involves the use of Lewis acids in direct esterification. For instance, niobium(V) chloride (NbCl5) has been shown to be an effective catalyst for the direct esterification of oxalic acid with benzyl alcohol, suggesting its potential applicability to substituted benzyl alcohols like 4-chlorobenzyl alcohol researchgate.net.

| Catalytic Method | Reactants | Catalyst System | Key Advantages |

| Oxidative Carbonylation | 4-Chlorobenzyl Alcohol, CO, O2 | PdCl2/CuCl2 | Direct route from alcohol and CO |

| Lewis Acid Catalysis | Oxalic Acid, 4-Chlorobenzyl Alcohol | NbCl5 | Mild reaction conditions |

Note: The information in this table is derived from literature on similar catalytic reactions involving benzyl and substituted benzyl alcohols.

Advanced Synthetic Strategies: Custom Synthesis and Process Optimization

Beyond the establishment of synthetic routes, significant research effort is directed towards the optimization of these processes to enhance yield, improve selectivity, and ensure scalability. These advanced strategies are crucial for the practical and economic production of bis(4-chlorobenzyl) oxalate.

Yield Enhancement and Selectivity Control in Preparative Methods

Maximizing the yield of bis(4-chlorobenzyl) oxalate while minimizing the formation of byproducts is a primary goal in its synthesis. In direct esterification and transesterification reactions, which are equilibrium-limited, several techniques can be employed to shift the equilibrium towards the product side. The continuous removal of the byproduct, either water in direct esterification or a low-boiling alcohol in transesterification, is a common and effective strategy. This is often achieved by azeotropic distillation or by carrying out the reaction under vacuum.

The choice of catalyst and reaction conditions also plays a critical role in controlling selectivity. For instance, in transesterification, the use of a catalyst that favors the formation of the desired diester over the monoester is important. The stoichiometry of the reactants is another key parameter; using an excess of 4-chlorobenzyl alcohol can help to ensure the complete conversion of the oxalic acid derivative.

Investigation of Reaction Conditions and Solvent Effects

The conditions under which a reaction is performed, such as temperature, pressure, and reaction time, have a profound impact on the outcome of the synthesis of bis(4-chlorobenzyl) oxalate. Optimization of these parameters is essential for achieving high yields and purity. For example, in the reaction of oxalyl chloride with 4-chlorobenzyl alcohol, maintaining a low temperature initially can help to control the exothermic nature of the reaction and prevent the formation of degradation products.

The choice of solvent is another critical factor that can influence reaction rates and selectivity. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are all important considerations. For instance, in direct esterification, a non-polar solvent like toluene is often used to facilitate the azeotropic removal of water. In other reactions, a polar aprotic solvent might be preferred to enhance the rate of a nucleophilic substitution reaction. The effect of the solvent can be complex, and the optimal choice often needs to be determined empirically for a specific synthetic method.

| Parameter | Effect on Yield and Selectivity | Optimization Strategy |

| Temperature | Affects reaction rate and can lead to side reactions or decomposition at higher temperatures. | Gradual increase to the optimal temperature, monitoring for byproduct formation. |

| Reactant Ratio | An excess of one reactant can drive the equilibrium towards the product. | Use of a slight excess of 4-chlorobenzyl alcohol in esterification and transesterification. |

| Catalyst Loading | Higher catalyst concentration can increase the reaction rate but may also lead to more byproducts. | Stepwise increase of catalyst amount to find the optimal balance between rate and selectivity. |

| Solvent Polarity | Can influence the solubility of reactants and the stability of transition states. | Screening of a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). |

Note: The optimization strategies presented are based on general principles of chemical process development and may need to be adapted for the specific synthesis of bis(4-chlorobenzyl) oxalate.

Precursor Reactivity Studies: Detailed Analysis of 4-Chlorobenzyl Alcohol Transformations

4-Chlorobenzyl alcohol serves as the key precursor in the synthesis of Bis(4-chlorobenzyl) oxalate. Its reactivity is primarily centered around the hydroxyl (-OH) group and the benzylic position. The chlorine atom on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the alcohol.

In the context of oxalate synthesis, the primary transformation of interest is the esterification of the hydroxyl group. As detailed in the previous section, this can be achieved through reaction with oxalyl chloride or oxalic acid. The nucleophilicity of the oxygen atom in the hydroxyl group of 4-chlorobenzyl alcohol is sufficient to attack the electrophilic carbonyl carbons of the oxalate source.

Beyond esterification, 4-chlorobenzyl alcohol can undergo other transformations that are relevant to understanding potential side reactions during the synthesis of the target oxalate. For instance, under certain conditions, benzyl alcohols can be prone to oxidation. The oxidation of 4-chlorobenzyl alcohol can yield 4-chlorobenzaldehyde. researchgate.net This reaction can be a competing pathway if oxidizing agents are present or if the reaction conditions are harsh.

Another important aspect of the reactivity of 4-chlorobenzyl alcohol is its potential for etherification. In the presence of strong acids, two molecules of 4-chlorobenzyl alcohol can condense to form bis(4-chlorobenzyl) ether with the elimination of a water molecule. This side reaction is particularly relevant during Fischer-Speier esterification, where a strong acid catalyst is employed at elevated temperatures.

Furthermore, the benzylic C-O bond can be susceptible to cleavage under certain conditions. For example, conversion of the alcohol to a better leaving group, followed by nucleophilic substitution, is a common transformation. While not directly leading to the desired oxalate, understanding these potential side reactions is crucial for optimizing the synthesis of Bis(4-chlorobenzyl) oxalate and minimizing the formation of impurities.

Table 2: Key Transformations of 4-Chlorobenzyl Alcohol

| Transformation | Reagents/Conditions | Product | Relevance to Oxalate Synthesis |

| Esterification | Oxalyl chloride/base or Oxalic acid/acid catalyst | Bis(4-chlorobenzyl) oxalate | Primary synthetic route |

| Oxidation | Oxidizing agents (e.g., PCC, MnO₂) | 4-Chlorobenzaldehyde | Potential side reaction leading to impurities |

| Etherification | Strong acid, heat | Bis(4-chlorobenzyl) ether | Potential side reaction during Fischer esterification |

| Conversion to Chloride | Thionyl chloride (SOCl₂) | 4-Chlorobenzyl chloride | Not a direct route to the oxalate, but demonstrates reactivity of the hydroxyl group |

Green Chemistry Principles Applied to Bis(4-chlorobenzyl) Oxalate Synthesis

The application of green chemistry principles to the synthesis of Bis(4-chlorobenzyl) oxalate aims to reduce the environmental impact of the manufacturing process. This can be achieved by considering several of the twelve principles of green chemistry, including the use of less hazardous chemical syntheses, safer solvents and auxiliaries, and designing for energy efficiency.

A key area for the application of green chemistry in the synthesis of Bis(4-chlorobenzyl) oxalate is the choice of reagents. The traditional method using oxalyl chloride is effective but involves a highly toxic and corrosive reagent that produces HCl as a byproduct. nih.gov A greener alternative is to utilize oxalic acid directly in a Fischer-Speier esterification. While this requires a catalyst and heat, it avoids the hazards associated with oxalyl chloride. Further improvements could involve the use of solid acid catalysts, which are often less corrosive, easier to handle, and can be recycled, thus minimizing waste.

The selection of solvents is another critical aspect of green synthesis. Many organic reactions are carried out in volatile organic compounds (VOCs) that can be harmful to the environment and human health. Research into greener solvents has identified several alternatives. For instance, solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from corncobs and bagasse, offer a more sustainable option compared to traditional petroleum-based solvents. sigmaaldrich.com Other greener solvent choices could include cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than THF. sigmaaldrich.com For certain esterification reactions, it may even be possible to use water as a solvent, particularly in biphasic systems with a phase-transfer catalyst, or to conduct the reaction under solvent-free conditions if the reactants are liquid at the reaction temperature.

Energy efficiency is another important consideration. Developing catalytic processes that can operate at lower temperatures and pressures can significantly reduce the energy consumption of the synthesis. For example, the use of highly active catalysts in the transesterification route could allow the reaction to proceed at or near room temperature.

Finally, waste prevention is a cornerstone of green chemistry. This can be addressed by choosing synthetic routes that have high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product. The direct esterification of oxalic acid with 4-chlorobenzyl alcohol has a higher atom economy than the reaction with oxalyl chloride, as the only byproduct is water.

Table 3: Application of Green Chemistry Principles to Bis(4-chlorobenzyl) Oxalate Synthesis

| Green Chemistry Principle | Traditional Approach (Oxalyl Chloride) | Greener Alternative | Potential Benefits |

| Prevent Waste | Formation of stoichiometric salt byproduct | Direct esterification with oxalic acid | Higher atom economy, less waste |

| Less Hazardous Chemical Syntheses | Use of highly toxic and corrosive oxalyl chloride | Use of less hazardous oxalic acid | Improved safety for workers and reduced environmental risk |

| Safer Solvents and Auxiliaries | Use of chlorinated solvents or pyridine | Use of greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions | Reduced environmental pollution and health impacts |

| Design for Energy Efficiency | Reactions may require heating | Use of highly active catalysts at lower temperatures | Reduced energy consumption and carbon footprint |

| Use of Renewable Feedstocks | Precursors from petrochemical sources | Solvents derived from biomass (e.g., 2-MeTHF) | Reduced reliance on fossil fuels |

| Catalysis | Use of stoichiometric base (pyridine) | Use of recyclable solid acid or enzyme catalysts | Reduced waste and potential for catalyst reuse |

Chemical Reactivity and Transformation Pathways of Bis 4 Chlorobenzyl Oxalate

Utility as a Reagent in Organic Synthesis

The electrophilic nature of the carbonyl carbons in the oxalate (B1200264) moiety, combined with the stability of the 4-chlorobenzyl alcohol leaving group, positions Bis(4-chlorobenzyl) oxalate as a versatile reagent in various organic transformations.

Esterification and Transesterification Reactions

Bis(4-chlorobenzyl) oxalate can serve as an activated form of oxalic acid for the synthesis of other oxalate esters through transesterification. In this process, the 4-chlorobenzyl alcohol moieties are exchanged with other alcohols under catalytic conditions. This reaction is a fundamental transformation for oxalate esters and is often driven by the removal of the more volatile alcohol to shift the equilibrium towards the desired product.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on one of the carbonyl carbons of the oxalate ester. The stability of the resulting tetrahedral intermediate and the facility of the departure of the leaving group (4-chlorobenzyl alkoxide) are key to the reaction's success. While specific studies on the transesterification of Bis(4-chlorobenzyl) oxalate are not extensively documented, the principles of this reaction are well-established for other dialkyl and diaryl oxalates. For instance, the transesterification of diethyl oxalate with phenol (B47542) to produce diphenyl oxalate is a known industrial process, highlighting the feasibility of such transformations. The presence of the electron-withdrawing chlorine atom in Bis(4-chlorobenzyl) oxalate would likely enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of nucleophilic attack compared to unsubstituted dibenzyl oxalate.

A study on the transesterification of dimethyl oxalate with ethanol (B145695) has provided insights into the kinetics of such reactions, which are often found to be influenced by the nature of the catalyst and the reaction conditions.

Participation in Cascade or Multicomponent Reactions

The two electrophilic centers in Bis(4-chlorobenzyl) oxalate could potentially react with different nucleophiles in a sequential or concerted manner. For example, a reaction with a bifunctional nucleophile containing both an amine and a hydroxyl group could lead to the formation of heterocyclic structures. The high reactivity of the oxalate ester could facilitate the initial reaction, setting the stage for subsequent intramolecular cyclization. The development of such a reaction would offer an efficient route to complex molecules from simple precursors.

Exploration of Novel Functional Group Incorporations

The reactivity of the C-O single bond in the ester functionality of Bis(4-chlorobenzyl) oxalate can be exploited for the introduction of new functional groups. The 4-chlorobenzyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the incorporation of a variety of nucleophiles.

While direct examples involving Bis(4-chlorobenzyl) oxalate are scarce, research on related benzyl (B1604629) oxalates has demonstrated their utility in reductive cross-coupling reactions. In these reactions, the oxalate group serves as a leaving group, facilitating the formation of a new carbon-carbon bond at the benzylic position. This strategy allows for the incorporation of a wide range of alkyl and aryl groups, showcasing the potential of benzyl oxalates in the synthesis of complex molecular architectures. The presence of the chloro substituent on the benzene (B151609) ring could modulate the reactivity of the benzylic position in such transformations.

Investigation of Thermal Decomposition Pathways

The thermal stability of oxalate esters is a critical aspect of their chemistry, with decomposition pathways providing insights into bond dissociation energies and reaction mechanisms. The study of the thermal decomposition of Bis(4-chlorobenzyl) oxalate can reveal information about its kinetic and mechanistic behavior at elevated temperatures.

Kinetic and Mechanistic Studies of Oxalate Ester Thermolysis

The thermal decomposition of oxalate esters can proceed through various mechanisms, including homolytic, ionic, and concerted molecular pathways mcmaster.ca. The specific pathway is often influenced by the structure of the ester and the reaction conditions.

For dibenzyl oxalate, a close analog of Bis(4-chlorobenzyl) oxalate, thermal decomposition has been reported to yield products such as benzaldehyde, benzyl alcohol, and dibenzyl, suggesting a free-radical mechanism initiated by the homolytic cleavage of the O-C bond or the central C-C bond of the oxalate moiety mcmaster.ca.

A general homolytic pathway for the decomposition of a dibenzyl oxalate could involve the initial cleavage to form benzyl and benzyloxycarbonyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, decarbonylation, and recombination, to yield the observed products.

While detailed kinetic studies on the thermolysis of Bis(4-chlorobenzyl) oxalate are not available, studies on other organic oxalates have employed techniques such as thermogravimetric analysis (TGA) to determine kinetic parameters like activation energy and the pre-exponential factor. Such studies often reveal complex decomposition profiles that can be influenced by the surrounding atmosphere (e.g., inert vs. oxidative).

Table 1: Potential Products from the Thermal Decomposition of Dibenzyl Oxalate

| Product Name | Chemical Formula | Proposed Formation Pathway |

| Benzaldehyde | C₇H₆O | Disproportionation or oxidation of benzyl radicals |

| Benzyl alcohol | C₇H₈O | Hydrogen abstraction by benzyloxy radicals |

| Dibenzyl | C₁₄H₁₄ | Recombination of benzyl radicals |

| Carbon dioxide | CO₂ | Decarboxylation of oxalyloxycarbonyl radicals |

| Carbon monoxide | CO | Decarbonylation of acyl radicals |

This table is based on the reported decomposition products of the related compound, dibenzyl oxalate, and represents potential pathways.

Influence of Molecular Structure on Decomposition Products and Rates

The molecular structure of an oxalate ester plays a significant role in determining its thermal decomposition behavior. The nature of the substituent on the benzyl group in Bis(4-chlorobenzyl) oxalate is expected to influence both the rate of decomposition and the distribution of products.

The presence of the electron-withdrawing chlorine atom at the para position of the benzyl group can affect the stability of the potential radical and ionic intermediates formed during thermolysis. For instance, it would influence the stability of a benzyl radical intermediate, which could in turn affect the rate of reactions involving this species.

Furthermore, the C-O bond strength in the ester can be modified by the electronic effects of the substituent. An electron-withdrawing group like chlorine could potentially weaken the O-benzyl bond, leading to a lower decomposition temperature compared to the unsubstituted dibenzyl oxalate. The precise effect would depend on the nature of the rate-determining step in the decomposition mechanism. A detailed kinetic and product analysis of the thermal decomposition of Bis(4-chlorobenzyl) oxalate would be necessary to fully elucidate the influence of its molecular structure.

Peroxyoxalate Chemiluminescence (PO-CL) Systems

Peroxyoxalate chemiluminescence (PO-CL) is a chemical process that generates light through the reaction of an oxalate ester, such as bis(4-chlorobenzyl) oxalate, with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent molecule known as an activator or fluorophore. This process is a form of indirect chemiluminescence, where the energy from an exergonic chemical reaction is not directly emitted as light from the reaction products but is instead transferred to the activator, which then emits the light. wikipedia.org The reaction is renowned for its high efficiency and is the underlying principle in commercial applications like glow sticks. wikipedia.org

Fundamental Mechanisms of Chemiluminescence Generation from Oxalate Esters

The cornerstone of the peroxyoxalate reaction is the formation of a critical high-energy intermediate (HEI). Extensive research, including kinetic studies and 13C nuclear magnetic resonance spectroscopy, has provided strong evidence that this key intermediate is 1,2-dioxetanedione. adelaide.edu.auacs.orgiaea.org This molecule is a highly strained, four-membered ring peroxide, essentially a cyclic dimer of carbon dioxide. acs.org

The formation pathway begins when an oxalate ester reacts with hydrogen peroxide, a process often accelerated by a base catalyst. This initial reaction forms a peroxyoxalate species. wikipedia.org This peroxyoxalate then undergoes an intramolecular cyclization, displacing the two alcohol or phenol groups (in this case, 4-chlorobenzyl alcohol) to form the unstable 1,2-dioxetanedione ring. wikipedia.org

Due to its significant ring strain, 1,2-dioxetanedione is extremely labile and rapidly decomposes into two molecules of carbon dioxide (CO₂). wikipedia.org This decomposition releases a substantial amount of energy, which is then harnessed to produce light. In the absence of a suitable energy acceptor (a fluorophore), this energy is simply dissipated as heat. wikipedia.org

The process by which the chemical energy stored in the 1,2-dioxetanedione is converted into light is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. wikipedia.orgnih.gov The peroxyoxalate reaction is considered a classic example of an intermolecular CIEEL process. nih.govrsc.org

The CIEEL mechanism unfolds as follows:

Electron Transfer: The high-energy 1,2-dioxetanedione intermediate forms a transient charge-transfer complex with the activator (fluorophore) molecule. An electron is transferred from the activator, which acts as an electron donor, to the 1,2-dioxetanedione. wikipedia.orgnih.gov This electron transfer is the "chemically initiated" step and leads to the formation of an activator radical cation and a dioxetanedione radical anion.

Decomposition: The transfer of an electron into the antibonding orbital of the peroxide bond in 1,2-dioxetanedione induces its rapid decomposition into a stable molecule of carbon dioxide and a carbon dioxide radical anion. arkat-usa.org

Back Electron Transfer and Excitation: A back-electron transfer then occurs from the carbon dioxide radical anion to the activator radical cation. arkat-usa.org This annihilation of the radical ion pair regenerates the activator but leaves it in an electronically excited state.

Light Emission: The excited activator molecule relaxes to its ground state by emitting a photon of light. The energy (and therefore the color) of the emitted light is characteristic of the specific activator used in the system. wikipedia.org

Experimental evidence strongly supports the CIEEL mechanism. For instance, a linear correlation has been observed between the logarithm of the chemiluminescence quantum yields and the oxidation potentials of the activators, which is consistent with an electron-transfer process being central to the excitation step. nih.gov

Structure-Reactivity Relationships in Peroxyoxalate Chemiluminescence Efficiency

The efficiency and intensity of the light produced in a PO-CL reaction are highly dependent on the molecular structure of the oxalate ester. The key factor influencing this relationship is the nature of the leaving group—the group that is displaced from the oxalate core during the formation of the 1,2-dioxetanedione intermediate.

For aryl oxalates, which are the most studied compounds in PO-CL, esters with better leaving groups react faster and produce brighter, though often shorter-lived, chemiluminescence. A good leaving group is one that is the conjugate base of a strong acid, meaning it is stable on its own. libretexts.orglibretexts.org In the context of aryl oxalates, this corresponds to phenols with electron-withdrawing substituents, which increase the acidity of the phenol. arkat-usa.orgdtic.mil

This principle can be extended to benzyl oxalates like bis(4-chlorobenzyl) oxalate. The 4-chlorobenzyl group's properties as a leaving group will dictate the rate of the initial reaction with hydrogen peroxide and the subsequent cyclization to form the 1,2-dioxetanedione. The presence of the electron-withdrawing chlorine atom on the benzyl ring is expected to influence the leaving group's ability compared to an unsubstituted benzyl group. Studies on various aryl oxalates have shown that the presence of better leaving groups favors the chemiluminescent pathway. acs.org

Below is a table of commonly used oxalate esters in PO-CL systems, highlighting the structural features that lead to high efficiency.

| Oxalate Ester | Common Abbreviation | Key Structural Feature | Relative Efficiency/Use |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | Three electron-withdrawing chloro groups on the phenyl ring make 2,4,6-trichlorophenoxide an excellent leaving group. wikipedia.org | High quantum yield, widely used in analytical applications and classic glow sticks. wikipedia.org |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | Two strongly electron-withdrawing nitro groups on the phenyl ring. wikipedia.org | High reactivity and chemiluminescence intensity. wikipedia.orgrsc.org |

| Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | CPPO | Multiple chloro substituents and a carbopentoxy group enhance leaving group ability and solubility. wikipedia.org | Very high efficiency, often used in high-performance glow products. researchgate.net |

| Diphenyl oxalate | DPO | Unsubstituted phenyl groups. wikipedia.org | Lower reactivity and efficiency compared to halogenated or nitrated analogs, but was the first reported PO-CL system. wikipedia.org |

| Bis[2-(3,6-dioxaheptyloxycarbonyl)-4-bromophenyl] oxalate | - | Alkyoxy moiety to improve solubility and a bromo substituent. | Exhibited high intensity among a series of synthesized oxalates designed for improved solubility. rsc.org |

This table is generated based on information from multiple sources. wikipedia.orgrsc.orgresearchgate.net

Impact of Activators (Fluorophores) and Catalysts on PO-CL Emissions

| Activator (Fluorophore) | Emission Color |

| 9,10-Diphenylanthracene | Blue |

| Perylene | Green |

| Rubrene | Yellow-Orange |

| Rhodamine B | Red |

| 9,10-Bis(phenylethynyl)anthracene | Green |

| 1-Chloro-9,10-bis(phenylethynyl)anthracene | Yellow |

| 2-Chloro-9,10-bis(phenylethynyl)anthracene | Orange |

Catalysts: The reaction between the oxalate ester and hydrogen peroxide is typically slow and is therefore accelerated by the addition of a catalyst. Weak bases are commonly used for this purpose. wikipedia.org Catalysts can be nucleophilic, like imidazole (B134444), or non-nucleophilic, like sodium salicylate (B1505791). nih.govnih.gov

Imidazole: Imidazole is a widely used and effective catalyst that functions through a nucleophilic pathway. rsc.org It first attacks the oxalate ester to form a more reactive 1,1'-oxalyldiimidazole (B102452) intermediate. rsc.orgresearchgate.net This intermediate then reacts with hydrogen peroxide, leading to the formation of the peroxyacid and subsequently the 1,2-dioxetanedione. Imidazole can significantly increase the rate of light emission. nih.gov However, at high concentrations, imidazole can also lead to a reduction in the chemiluminescence quantum yield, possibly by promoting the decomposition of the high-energy intermediate through non-luminescent pathways. nih.gov

Sodium Salicylate: Salicylates are also effective catalysts, acting as a general base to deprotonate hydrogen peroxide, increasing its nucleophilicity. nih.gov They are often used in commercial glow sticks. Mechanistic studies with sodium salicylate as the catalyst have been performed to understand the reaction kinetics in the absence of a nucleophilic catalyst. nih.gov

The choice and concentration of the catalyst are crucial for controlling the kinetics of the PO-CL reaction, allowing for the modulation of the light's intensity and duration.

Reductive Alkylation Reactions and Derivatives (as explored in related oxalate salts)

Beyond their role in chemiluminescence, benzyl oxalates can participate in other chemical transformations. Research has demonstrated that benzyl oxalates can serve as electrophiles in nickel-catalyzed reductive cross-coupling reactions. nih.govrsc.orgrsc.org This pathway represents a significant departure from the oxidative chemistry of the PO-CL system.

In these reactions, the oxalate group functions as a novel leaving group for the C–O bond cleavage. nih.gov A nickel catalyst, in conjunction with a reductant such as manganese powder, facilitates the cross-coupling of the benzyl group from the oxalate ester with an alkyl bromide. rsc.orgrsc.org This methodology allows for the efficient formation of new carbon-carbon (Csp³–Csp³) bonds at the benzylic position. nih.gov

A key advantage of this method is its broad functional group tolerance, allowing for the incorporation of a wide range of complex and highly functionalized alkyl units. nih.govrsc.org This reductive coupling has been successfully applied to the late-stage modification of bioactive compounds, demonstrating its synthetic utility. nih.gov Preliminary mechanistic investigations suggest that a radical-based process may be involved in this transformation. nih.gov The development of this reaction highlights the versatility of benzyl oxalates as synthetic intermediates, suggesting that bis(4-chlorobenzyl) oxalate could potentially be employed in similar reductive alkylation strategies.

Advanced Structural Characterization and Solid State Chemistry of Bis 4 Chlorobenzyl Oxalate

Single Crystal X-ray Diffraction (SCXRD) Analysis

An SCXRD experiment is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide foundational data for understanding the structural properties of bis(4-chlorobenzyl) oxalate (B1200264).

Determination of Molecular Conformation and Bond Geometries

If SCXRD data were available, it would be possible to precisely measure all bond lengths, bond angles, and torsion angles within the bis(4-chlorobenzyl) oxalate molecule. This would reveal the molecule's preferred conformation in the solid state, including the planarity of the chlorobenzyl and oxalate groups and their relative orientations. This information is crucial for understanding the molecule's intrinsic steric and electronic properties.

Elucidation of Crystal Packing Arrangements and Supramolecular Architecture

The analysis of the crystal lattice would illustrate how individual molecules of bis(4-chlorobenzyl) oxalate are arranged in three-dimensional space. This includes determining the crystal system, space group, and the parameters of the unit cell. Understanding the supramolecular architecture is key to explaining the material's bulk properties, such as its melting point and solubility.

Analysis of Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. A detailed crystallographic study would allow for the identification and characterization of these forces.

Halogen Bonding Interactions Involving Chlorine Substituents

The chlorine atoms on the benzyl (B1604629) rings are potential halogen bond donors. Halogen bonds (C-Cl···O or C-Cl···π interactions) are directional interactions that can significantly influence the supramolecular assembly. A crystallographic analysis would be essential to identify the presence and nature of any halogen bonding, providing insight into the role of the chlorine substituents in directing the crystal packing.

π-π Stacking and Other Non-Covalent Forces Governing Crystal Stability

Without the experimental data from a single-crystal X-ray diffraction study, any discussion on these structural and supramolecular features would be purely speculative. The scientific community awaits a formal crystallographic report to unlock a detailed understanding of the fascinating solid-state chemistry of bis(4-chlorobenzyl) oxalate.

Polymorphism Studies and Crystal Engineering Strategies

Due to the lack of available research and data on Bis(4-chlorobenzyl) oxalate, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental and computational studies are needed to elucidate the solid-state chemistry of this compound.

Computational Chemistry and Theoretical Investigations of Bis 4 Chlorobenzyl Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Bis(4-chlorobenzyl) oxalate (B1200264), DFT calculations would provide significant insights into its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like Bis(4-chlorobenzyl) oxalate, which has several rotatable bonds, conformational analysis is essential. This would involve systematically rotating the bonds connecting the chlorobenzyl groups to the oxalate core to identify various stable conformers and determine the global minimum energy structure.

Table 1: Hypothetical Optimized Geometric Parameters for Bis(4-chlorobenzyl) Oxalate

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.20 Å |

| C-O | ~1.34 Å | |

| C-C (oxalate) | ~1.54 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O=C-C | ~125° |

| C-O-C | ~115° | |

| Dihedral Angle | O=C-C=O | ~180° (for a planar oxalate core) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be determined through DFT calculations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Bis(4-chlorobenzyl) Oxalate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Likely localized on the chlorobenzyl rings and oxalate oxygen atoms, indicating potential sites for electrophilic attack. |

| LUMO | -1.2 | Likely localized on the oxalate carbonyl carbons, suggesting sites for nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 | A relatively large gap would suggest high stability. |

Note: These energy values are hypothetical and would need to be calculated using a specific DFT functional and basis set.

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Identification of Electrophilic and Nucleophilic Sites

MEPS mapping allows for the straightforward identification of electron-rich and electron-poor regions of a molecule.

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. In Bis(4-chlorobenzyl) oxalate, these would likely be located around the oxygen atoms of the oxalate group.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-deficient and are prone to attack by nucleophiles. These would be expected near the hydrogen atoms and potentially the carbonyl carbon atoms.

Topological Analysis (Atoms in Molecules - AIM)

Characterization of Chemical Bonds and Non-Covalent Interactions

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a powerful tool for characterizing the nature of chemical bonds and non-covalent interactions within a molecular system. In the context of bis(4-chlorobenzyl) oxalate, AIM analysis would focus on the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). Covalent bonds, such as the C-C and C-O bonds within the oxalate moiety and the benzyl (B1604629) groups, are characterized by high electron density and a negative Laplacian, indicating a concentration of electron density.

In contrast, non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals interactions between the benzyl groups, would exhibit low electron density and a positive Laplacian at the BCPs. The presence of chlorine atoms introduces the possibility of halogen bonding, which could also be characterized by specific AIM parameters. A detailed AIM analysis would provide a quantitative measure of bond strength and type, offering insights into the molecule's conformational preferences and reactivity.

Table 1: Hypothetical AIM Parameters for Selected Bonds in Bis(4-chlorobenzyl) oxalate

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| C=O (oxalate) | > 0.4 | < 0 | Covalent (double bond) |

| C-O (ester) | ~ 0.3 | < 0 | Covalent (single bond) |

| C-C (oxalate) | ~ 0.25 | < 0 | Covalent (single bond) |

| C-Cl | ~ 0.2 | < 0 | Covalent (polar) |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary methods used to visualize and analyze the electron localization in a molecule. For bis(4-chlorobenzyl) oxalate, ELF and LOL analyses would reveal regions of high electron density corresponding to covalent bonds and lone pairs.

The ELF basins of attraction would clearly delineate the core, bonding, and non-bonding electrons. For instance, distinct basins would be observed for the C=O double bonds, the C-O and C-C single bonds, and the lone pairs on the oxygen and chlorine atoms. The LOL profiles would provide a clear picture of electron-rich and electron-depleted regions, which is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack. These analyses would be instrumental in understanding the electronic rearrangements that occur during the chemiluminescence process.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Search and Reaction Coordinate Calculations for Synthetic Pathways

Computational modeling can elucidate the synthetic pathways for bis(4-chlorobenzyl) oxalate, typically formed by the reaction of 4-chlorobenzyl alcohol with oxalyl chloride. Transition state theory can be employed to locate the transition state structures along the reaction coordinate. Calculations would likely reveal a stepwise mechanism involving nucleophilic attack of the alcohol on the carbonyl carbon of oxalyl chloride, followed by the elimination of hydrogen chloride.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This would provide crucial information about the reaction kinetics and thermodynamics, including activation energies and reaction enthalpies. Such studies are vital for optimizing reaction conditions to improve the yield and purity of the final product.

Theoretical Simulation of Chemiluminescence Intermediates and Reaction Kinetics

The chemiluminescence of diaryl oxalates is a complex process involving several key intermediates. While direct experimental observation of these transient species is challenging, computational chemistry offers a powerful alternative. adelaide.edu.auiaea.org Theoretical simulations can be used to study the formation and decomposition of the putative high-energy intermediate, 1,2-dioxetanedione, which is believed to be central to the peroxyoxalate chemiluminescence reaction. nih.gov

By modeling the reaction of bis(4-chlorobenzyl) oxalate with hydrogen peroxide, it is possible to investigate the energetics of the formation of a peroxyoxalate intermediate and its subsequent cyclization to form 1,2-dioxetanedione. acs.org Kinetic studies on similar systems have determined activation enthalpies for the unimolecular decomposition of this intermediate. nih.gov Computational models can further explore the interaction of this high-energy species with a fluorescer molecule, a process that is thought to occur via a chemically initiated electron exchange luminescence (CIEEL) mechanism. nih.govnih.gov These simulations can provide rate constants and activation barriers for the key steps in the chemiluminescence pathway, offering a detailed molecular-level understanding of the light-emitting process.

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Oxalate Systems

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural or property descriptors of a series of compounds with their chemical or biological activity. In the context of oxalate esters, QSAR models can be developed to predict their chemiluminescence efficiency based on various molecular descriptors.

For a series of diaryl oxalates, descriptors such as Hammett constants, frontier molecular orbital energies (HOMO and LUMO), and various steric and electronic parameters can be calculated. These descriptors can then be correlated with experimental data on chemiluminescence quantum yields. Such models can help in the rational design of new oxalate esters with enhanced light-emitting properties. For instance, the electronic properties of the substituents on the phenyl rings are known to significantly influence the efficiency of the chemiluminescent reaction. acs.org By establishing a robust QSAR model, it becomes possible to predict the chemiluminescence intensity of novel oxalate esters, including derivatives of bis(4-chlorobenzyl) oxalate, thereby guiding synthetic efforts towards more efficient light-producing compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Bis(4-chlorobenzyl) oxalate |

| 4-chlorobenzyl alcohol |

| Oxalyl chloride |

| Hydrogen chloride |

| 1,2-dioxetanedione |

Advanced Analytical Methodologies in Research on Bis 4 Chlorobenzyl Oxalate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the molecular structure of Bis(4-chlorobenzyl) oxalate (B1200264), providing insights into its functional groups, bonding arrangements, and electronic properties.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the Bis(4-chlorobenzyl) oxalate molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Bis(4-chlorobenzyl) oxalate is distinguished by a prominent and strong absorption band located at approximately 1740 cm⁻¹. This feature is the most diagnostic peak and is unequivocally assigned to the C=O stretching vibration of the oxalate ester functional group. The high frequency of this band is characteristic of the electronic environment of the carbonyl groups in the oxalate moiety. Other significant absorptions in the spectrum correspond to the vibrations of the 4-chlorobenzyl groups. These include C-H stretching vibrations of the aromatic ring and the methylene (B1212753) bridge, as well as C-C stretching vibrations within the benzene (B151609) ring. The presence of the chlorine substituent on the aromatic ring also gives rise to a characteristic C-Cl stretching vibration, typically observed in the lower frequency region of the spectrum.

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Assignment |

| C=O Stretch | ~1740 (Strong) | Oxalate Ester | |

| C-O Stretch | ~1470-1490 | Oxalate Ester | |

| C-C Stretch | ~800-900 | Oxalate Backbone | |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | 4-Chlorobenzyl Group |

| Methylene C-H Stretch | ~2850-2960 | ~2850-2960 | 4-Chlorobenzyl Group |

| Aromatic C=C Stretch | ~1400-1600 | ~1400-1600 | 4-Chlorobenzyl Group |

| C-Cl Stretch | ~600-800 | 4-Chlorobenzyl Group |

Note: The table presents typical wavenumber ranges for the respective functional groups and specific reported values for Bis(4-chlorobenzyl) oxalate where available.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of Bis(4-chlorobenzyl) oxalate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Bis(4-chlorobenzyl) oxalate is relatively simple and highly informative. A characteristic singlet is observed at approximately δ 5.25 ppm, which corresponds to the four protons of the two equivalent methylene (-CH₂-) groups. The integration of this signal confirms the presence of these four protons. The aromatic protons of the two 4-chlorophenyl rings appear as a multiplet or a set of doublets in the region of δ 7.35 ppm. The splitting pattern and integration of these signals are consistent with a para-substituted benzene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. A key signal is found at approximately δ 155.9 ppm, which is characteristic of the carbonyl carbon atoms of the oxalate ester. The methylene carbon atoms (-CH₂-) give rise to a signal at around δ 71.6 ppm. The aromatic carbons of the 4-chlorophenyl ring exhibit several signals in the typical aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a distinct chemical shift.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~5.25 | Singlet | -CH₂- (Methylene bridge) |

| ¹H | ~7.35 | Multiplet/Doublets | Aromatic protons |

| ¹³C | ~155.9 | C=O (Carbonyl) | |

| ¹³C | ~71.6 | -CH₂- (Methylene bridge) | |

| ¹³C | ~120-140 | Aromatic carbons |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent used.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the Bis(4-chlorobenzyl) oxalate molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic esters like Bis(4-chlorobenzyl) oxalate, the observed absorption bands are primarily due to π → π* transitions within the aromatic rings. The presence of the chlorine substituent and the oxalate ester group can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. The extent of conjugation in the molecule is a key factor determining the λmax; larger conjugated systems generally absorb at longer wavelengths. The UV-Vis spectrum is useful for confirming the presence of the aromatic chromophores and for quantitative analysis.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Bis(4-chlorobenzyl) oxalate from impurities, reaction byproducts, or its decomposition products, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. In the context of Bis(4-chlorobenzyl) oxalate, GC-MS is particularly useful for studying its thermal decomposition. When subjected to high temperatures, as might occur during its application in thermal paper, the molecule can break down into smaller, more volatile fragments. GC separates these components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the identification of decomposition products such as 4-chlorobenzyl alcohol, 4-chlorobenzaldehyde, and other related compounds.

For the analysis of Bis(4-chlorobenzyl) oxalate itself, which is a relatively non-volatile compound, and for the detection of non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates the components of a mixture in a liquid mobile phase based on their interactions with a solid stationary phase. High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose. The separated components are then introduced into a mass spectrometer, which provides molecular weight and structural information, allowing for confident identification and quantification. LC-MS is a highly sensitive and selective technique for assessing the purity of Bis(4-chlorobenzyl) oxalate and for quantifying it in various matrices, including thermal paper coatings. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for analyzing complex samples.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of a wide array of compounds, offering high resolution, minimal sample consumption, and rapid analysis times. While specific studies on Bis(4-chlorobenzyl) oxalate are not extensively documented, the principles of CE and its application to related oxalate compounds and aromatic esters provide a strong basis for its utility in the analysis of this specific molecule.

In CE, charged species migrate in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation is based on the differential migration rates of analytes, which are governed by their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. For a neutral molecule like Bis(4-chlorobenzyl) oxalate, a modification of the standard CE technique, such as Micellar Electrokinetic Chromatography (MEKC), would be necessary. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudostationary phase, enabling the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

Key parameters that would be optimized for the separation of Bis(4-chlorobenzyl) oxalate and its potential impurities or degradation products include the type and concentration of the surfactant, the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. The aromatic nature of the 4-chlorobenzyl groups allows for sensitive detection using UV-Vis absorbance detectors, a common feature in CE instrumentation.

The following table outlines typical CE parameters used for the analysis of oxalate and related aromatic compounds, which could be adapted for Bis(4-chlorobenzyl) oxalate.

Table 1: Representative Capillary Electrophoresis Parameters for Oxalate and Aromatic Compound Analysis

| Parameter | Typical Conditions | Rationale for Bis(4-chlorobenzyl) oxalate |

|---|---|---|

| Separation Mode | Micellar Electrokinetic Chromatography (MEKC) | Necessary for the separation of neutral molecules. |

| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm length | Standard for high-efficiency separations. |

| Background Electrolyte | 20-50 mM Borate or Phosphate buffer | Provides stable pH and conductivity. |

| Surfactant (for MEKC) | 25-100 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles to enable separation of neutral analytes. |

| pH | 8.0 - 9.5 | Influences EOF and micellar interactions. |

| Applied Voltage | 15-30 kV | Higher voltage generally leads to faster separations and higher efficiency, but can cause Joule heating. |

| Temperature | 20-30 °C | Affects buffer viscosity and migration times; needs to be controlled for reproducibility. |

| Injection | Hydrodynamic (pressure) or Electrokinetic | Hydrodynamic injection is generally preferred for quantitative analysis of neutral compounds. |

| Detection | UV-Vis Absorbance at ~230-254 nm | The aromatic rings of the compound should provide strong UV absorbance in this range. |

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis techniques are indispensable for characterizing the solid-state properties of chemical compounds, providing critical information on their thermal stability, phase behavior, and decomposition profiles. For Bis(4-chlorobenzyl) oxalate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is highly effective for determining the temperatures and enthalpies of phase transitions, such as melting, crystallization, and glass transitions.

For Bis(4-chlorobenzyl) oxalate, a DSC analysis would reveal its melting point, which is a key indicator of purity. The thermogram would show an endothermic peak corresponding to the melting process, and the area under this peak can be used to calculate the enthalpy of fusion. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. Furthermore, DSC can identify other thermal events, such as polymorphic transitions (transformations between different crystalline forms) or the onset of decomposition, which would appear as exothermic events.

Table 2: DSC Data for Representative Aromatic Esters

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Crystallization Temperature (°C) |

|---|---|---|---|

| Di-tert-butyl terephthalate | 199.5 | 135.2 | 160.7 |

| Dibenzyl terephthalate | 165.8 | 120.5 | 115.3 |

| Diphenyl isophthalate | 136.4 | 112.9 | 85.1 |

This data is illustrative and based on general knowledge of aromatic esters.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound and for studying its decomposition pathway.

A TGA analysis of Bis(4-chlorobenzyl) oxalate would provide its decomposition temperature, defined as the temperature at which significant mass loss begins. The TGA curve would show one or more steps, each corresponding to the loss of a specific fragment of the molecule. For Bis(4-chlorobenzyl) oxalate, the decomposition might proceed through the cleavage of the ester linkages, followed by the breakdown of the benzyl (B1604629) groups. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study oxidative decomposition. The residual mass at the end of the experiment provides information about the final decomposition products.

The following table presents typical thermal stability data for related aromatic compounds, which can be used to infer the expected behavior of Bis(4-chlorobenzyl) oxalate.

Table 3: TGA Data for Thermal Stability of Aromatic Compounds

| Compound Type | Onset Decomposition Temperature (°C) (in N₂) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 600°C (%) |

|---|---|---|---|

| Aromatic Polyester | ~350 - 450 | ~400 - 480 | < 5 |

| Benzyl Ester | ~200 - 300 | ~250 - 350 | < 10 |

This data is illustrative and based on general knowledge of the thermal stability of these classes of compounds.

Electrochemical Detection Methods for Oxalate Derivatives

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. While direct electrochemical detection of Bis(4-chlorobenzyl) oxalate may not be a conventional method, the electrochemical properties of the oxalate moiety and the aromatic rings can be exploited for its determination.

The electrochemical behavior of oxalate esters can be investigated using techniques such as cyclic voltammetry (CV). Studies on similar compounds have shown that the radical anions of oxalate esters, generated electrochemically, can undergo cleavage. This process could potentially be used as the basis for an analytical method. The presence of the electroactive chlorobenzyl groups could also provide a route for direct electrochemical oxidation or reduction at a suitable electrode.

A more common approach for the determination of oxalate-containing compounds involves their hydrolysis to the oxalate anion, followed by the well-established electrochemical detection of oxalate. Numerous electrochemical sensors have been developed for the sensitive and selective detection of oxalate in various matrices. These sensors are often based on the catalytic oxidation of oxalate at chemically modified electrodes. Materials such as platinum nanoparticles, metal oxides, and conductive polymers have been used to enhance the sensitivity and lower the detection limit for oxalate.

The following table summarizes the performance of various electrochemical sensors reported for the detection of oxalate, which could be utilized following a hydrolysis step for the analysis of Bis(4-chlorobenzyl) oxalate.

Table 4: Performance of Electrochemical Sensors for Oxalate Detection

| Electrode Modification | Detection Technique | Linear Range (µM) | Limit of Detection (µM) |

|---|---|---|---|

| Platinum Nanoparticles/Porous Silica | Amperometry | 0 - 45 | 0.025 |

| Vanadium Disulfide Nanoflowers | Differential Pulse Voltammetry | 0.2 - 20 | 0.188 |

| Oxalate Oxidase/Graphene | Amperometry | 10 - 500 | 2.5 |

Development of Novel Analytical Approaches Specific to Bis(4-chlorobenzyl) Oxalate

While standard analytical techniques provide a robust framework for the analysis of Bis(4-chlorobenzyl) oxalate, the development of novel and more specific analytical approaches is an ongoing area of research. These advanced methods often involve the coupling of powerful separation techniques with highly sensitive and selective detection technologies, commonly known as hyphenated techniques.

For a compound like Bis(4-chlorobenzyl) oxalate, a particularly promising approach would be the use of Liquid Chromatography-Mass Spectrometry (LC-MS). This technique combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the exceptional sensitivity and structural elucidation power of mass spectrometry. An LC-MS method would allow for the separation of Bis(4-chlorobenzyl) oxalate from closely related impurities, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

Another novel approach could be the development of a specific chemiluminescence (CL) based detection method. Diaryl oxalates, a class of compounds to which Bis(4-chlorobenzyl) oxalate belongs, are well-known for their use in peroxyoxalate chemiluminescence systems (the basis of "glow sticks"). The reaction of a diaryl oxalate with hydrogen peroxide in the presence of a fluorescent dye leads to the emission of light. The intensity of this light emission is proportional to the concentration of the oxalate ester. A method could be developed where Bis(4-chlorobenzyl) oxalate is the limiting reagent in such a reaction, allowing for its highly sensitive quantification.

The following table summarizes the potential advantages of these novel analytical approaches for the specific analysis of Bis(4-chlorobenzyl) oxalate.

Table 5: Potential Novel Analytical Approaches for Bis(4-chlorobenzyl) Oxalate

| Technique | Principle | Advantages for Bis(4-chlorobenzyl) oxalate Analysis |

|---|---|---|

| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry detection. | High selectivity and sensitivity; provides structural confirmation; can identify and quantify impurities and degradation products simultaneously. |

| GC-MS | Combines Gas Chromatography separation with mass spectrometry detection. | Suitable for volatile and thermally stable compounds; provides excellent separation efficiency and structural information. |

| CE-MS | Combines Capillary Electrophoresis separation with mass spectrometry detection. | High separation efficiency; requires very small sample volumes; provides high sensitivity and specificity. |

| Chemiluminescence (CL) Detection | Based on the light-emitting reaction of diaryl oxalates with hydrogen peroxide. | Potentially extremely high sensitivity; high specificity for the oxalate ester functional group. |

Research Applications and Future Outlook for Bis 4 Chlorobenzyl Oxalate

Applications in Materials Science and Organic Electronics

The unique molecular structure of Bis(4-chlorobenzyl) oxalate (B1200264), which combines a reactive oxalate core with halogenated benzyl (B1604629) groups, makes it a candidate for the development of novel functional materials.

Currently, there is limited direct research on the integration of Bis(4-chlorobenzyl) oxalate into optoelectronic materials. However, the broader class of organic esters and compounds featuring chlorinated aromatic rings has been explored for such applications. The electron-withdrawing nature of the chlorine atoms on the benzyl rings can influence the electronic properties of the molecule, a key consideration in the design of materials for organic electronics. Future research could explore the synthesis of polymers or co-crystals incorporating Bis(4-chlorobenzyl) oxalate, with the goal of tuning properties like charge transport, photoluminescence, or nonlinear optical activity. The thermal stability of the compound, suggested by its use as a thermal sensitizer, could also be advantageous in the fabrication and operation of electronic devices.

The presence of chlorine atoms in Bis(4-chlorobenzyl) oxalate opens up the possibility of its use in crystal engineering and the construction of supramolecular assemblies through halogen bonding. nih.govbohrium.comnih.goveurekalert.org Halogen bonds are highly directional non-covalent interactions between a halogen atom (in this case, chlorine) and a Lewis base. nih.govbohrium.comnih.gov These interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined architectures such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. eurekalert.org

The directionality and tunable strength of halogen bonds make them a valuable tool in the design of functional materials with specific properties. nih.govbohrium.com While specific studies on the supramolecular chemistry of Bis(4-chlorobenzyl) oxalate are not yet prevalent in the literature, the principles of halogen bonding suggest that it could serve as a valuable building block for the creation of complex, ordered structures. Future research in this area could lead to the development of new crystalline materials with interesting properties for applications in areas such as gas storage, separation, or catalysis.

Advanced Reagent Development in Organic Synthesis

Beyond its direct use in materials, Bis(4-chlorobenzyl) oxalate holds potential as a versatile reagent in organic synthesis for the construction of more complex molecules.

Oxalate esters are known reagents in organic synthesis, and Bis(4-chlorobenzyl) oxalate could serve as a precursor for the synthesis of various complex molecules. For instance, the oxalate moiety can be used as a linchpin to connect two molecular fragments or as a starting point for the construction of macrocycles. nih.govcam.ac.uknih.gov The benzyl ester linkages are susceptible to cleavage under specific conditions, allowing for the release of the assembled molecular architecture. thieme-connect.deorganic-chemistry.org The 4-chlorobenzyl groups can also influence the reactivity and solubility of the molecule and any intermediates, potentially offering advantages in certain synthetic routes. While specific examples of the use of Bis(4-chlorobenzyl) oxalate in the synthesis of complex architectures are scarce, the known reactivity of similar oxalate esters suggests a promising avenue for future synthetic explorations.

The Bis(4-chlorobenzyl) oxalate molecule presents several sites for chemical modification, allowing for its derivatization to access a range of new functional organic compounds. The benzyl ester groups can be transformed into other functional groups through reactions such as transesterification. rsc.org Furthermore, the benzylic C-H bonds could potentially be functionalized through various modern synthetic methodologies. mdpi.com The aromatic rings themselves are amenable to electrophilic substitution reactions, although the presence of the chlorine atom and the ester linkage would direct the position of new substituents. Such derivatization strategies could lead to the synthesis of novel compounds with tailored electronic, optical, or biological properties.

Exploratory Research in Chemical Sensing and Detection Systems

A significant area of potential application for Bis(4-chlorobenzyl) oxalate lies in the field of chemical sensing, primarily through its involvement in peroxyoxalate chemiluminescence (PO-CL). wikipedia.org The PO-CL reaction is a highly efficient chemical light-generating process involving the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent dye. wikipedia.orgdiva-portal.orgnih.govrsc.org This reaction is the basis for the light emission in glow sticks and has been adapted for highly sensitive analytical detection methods.

The intensity and duration of the light emitted in the PO-CL reaction are dependent on the structure of the oxalate ester. While compounds like Bis(2,4,6-trichlorophenyl) oxalate (TCPO) are commonly used due to their high quantum yields, there is ongoing research into new oxalate esters with tailored properties. wikipedia.orgdiva-portal.org The 4-chloro substituents on the benzyl groups of Bis(4-chlorobenzyl) oxalate are expected to influence its reactivity in the PO-CL reaction. This could potentially be harnessed for the development of chemical sensing systems for the detection of hydrogen peroxide or other analytes that can be linked to the generation or consumption of hydrogen peroxide. The table below provides a comparison of commonly used oxalate esters in chemiluminescence, highlighting the structural variations that influence their application.

| Compound Name | Acronym | Leaving Group | Key Features in Chemiluminescence Applications |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | 2,4,6-trichlorophenol | High quantum yield, commonly used in analytical applications and glow sticks. |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | 2,4-dinitrophenol | High reactivity, suitable for rapid and intense light emission. |

| Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | CPPO | 2,4,5-trichloro-6-carbopentoxyphenol | High solubility in organic solvents, used in commercial light stick products. |

| Bis(4-chlorobenzyl) oxalate | - | 4-chlorobenzyl alcohol | Potential for tailored reactivity and solubility; an area for future research. |

Exploratory research could focus on optimizing the PO-CL reaction conditions with Bis(4-chlorobenzyl) oxalate and integrating it into analytical platforms such as flow injection analysis or microfluidic devices for the sensitive detection of a variety of chemical and biological species.

Design of Responsive Molecular Systems

Responsive molecular systems, often termed "smart" materials, are designed to change their properties in response to external stimuli. In the context of chemiluminescence, this could involve creating systems where the light emission is triggered or modulated by factors such as pH, temperature, specific ions, or biomolecules.